Lariciresinol ferulate
CAS No.:
Cat. No.: VC16673273
Molecular Formula: C30H32O9
Molecular Weight: 536.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H32O9 |
|---|---|
| Molecular Weight | 536.6 g/mol |
| IUPAC Name | [2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3 |
| Standard InChI Key | NNFCVTSCCNBWCZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Lariciresinol ferulate belongs to the dibenzylbutane lignan class, characterized by a C8-C8' linkage between two coniferyl alcohol-derived units. Its molecular structure integrates a lariciresinol backbone esterified with ferulic acid, resulting in the formula C30H32O9 and a molecular weight of 536.6 g/mol. Key functional groups include:
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Three methoxy (-OCH3) groups at positions 3 and 4 on aromatic rings
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Two hydroxyl (-OH) groups contributing to hydrogen-bonding capacity
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An α,β-unsaturated ester moiety from ferulic acid, critical for electron donation in redox reactions.
Table 1: Molecular Properties of Lariciresinol Ferulate
| Property | Value |
|---|---|
| Molecular Formula | C30H32O9 |
| Molecular Weight | 536.6 g/mol |
| IUPAC Name | [2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| CAS Number | VC16673273 |
Spectroscopic Identification
Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are pivotal for structural elucidation. Key NMR signals include:
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1H NMR (300 MHz, methanol-d4): δ 2.38 (m, H-8), 3.63–3.97 (m, H-9 and H-9'), 6.70–7.10 (aromatic protons) .
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13C NMR: Peaks at δ 170–175 ppm confirm the ester carbonyl group.
Biosynthesis and Plant Sources
Biosynthetic Pathway
Lariciresinol ferulate is synthesized via the phenylpropanoid pathway, involving:
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Oxidative coupling of coniferyl alcohol by dirigent proteins to form pinoresinol.
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Sequential reduction by pinoresinol-lariciresinol reductase (PLR) to yield lariciresinol.
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Esterification with ferulic acid mediated by acyltransferases .
Recent studies identify AP2/ERF transcription factors (e.g., Ii049 in Isatis indigotica) as regulators of lignan biosynthesis genes, enhancing lariciresinol ferulate production under stress conditions .
Natural Occurrence
Primary plant sources include:
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Flaxseed (Linum usitatissimum): Contains 0.5–1.2 mg/g lignans, with lariciresinol ferulate as a minor component.
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Schisandra chinensis: Rich in dibenzocyclooctadiene lignans, including schisandrin derivatives.
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Rubia philippinensis: Source of (+)-lariciresinol, a stereoisomer precursor .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Lariciresinol ferulate demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus:
Table 2: Antibacterial Parameters of (+)-Lariciresinol (Isolated from Rubia philippinensis)
| Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| S. aureus KCTC1621 | 14.9 ± 0.2 | 125 | 125 |
| E. coli O157:H7 | 12.1 ± 0.3 | 250 | 250 |
Mechanistic studies reveal:
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Cell membrane disruption: Efflux of K+ ions (700 mmol/L in S. aureus) and release of 260-nm absorbing materials (OD increase by 0.8–1.2) .
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Morphological damage: Scanning electron microscopy (SEM) shows collapsed cell walls and pore formation in treated bacteria .
Antioxidant Capacity
Lariciresinol ferulate neutralizes free radicals via single-electron transfer (SET) and hydrogen atom transfer (HAT):
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DPPH assay: IC50 = 12.5 μM (compared to 8.9 μM for ascorbic acid).
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ABTS assay: Trolox equivalent antioxidant capacity (TEAC) = 3.2 mmol/g.
Analytical and Extraction Methodologies
Quantification Techniques
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HPLC-DAD-MS: Employed for lignan profiling in plant extracts, with retention times of 33.0 min for lariciresinol ferulate .
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Ultraviolet spectroscopy: λmax at 280 nm (aromatic rings) and 320 nm (feruloyl moiety).
Extraction Optimization
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Solvent extraction: Ethanol-water (70:30, v/v) yields 85% recovery at 60°C.
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Ultrasound-assisted extraction: Reduces processing time by 40% compared to Soxhlet.
Applications and Future Directions
Food Preservation
Incorporating lariciresinol ferulate (0.1–0.5%) into edible coatings reduces Listeria monocytogenes growth by 3-log cycles in cheese models .
Pharmaceutical Development
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Nanoparticle encapsulation: Chitosan nanoparticles enhance bioavailability by 2.5-fold in rat models.
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Synergistic combinations: Pairing with ciprofloxacin lowers antibiotic MICs by 75% against multidrug-resistant Pseudomonas aeruginosa.
Challenges and Opportunities
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